molecular formula C10H15NO B11804065 2-(Furan-3-yl)-1-methylpiperidine

2-(Furan-3-yl)-1-methylpiperidine

Cat. No.: B11804065
M. Wt: 165.23 g/mol
InChI Key: KADSEXWRKRGPKC-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1-methylpiperidine: is an organic compound that features a piperidine ring substituted with a furan ring at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-furylmagnesium bromide with 1-methylpiperidine under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 3-bromofuran and 1-methylpiperidine. This method requires the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives, depending on the electrophilic reagent used.

Scientific Research Applications

2-(Furan-3-yl)-1-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1-methylpiperidine
  • 2-(Furan-3-yl)-1-ethylpiperidine
  • 2-(Furan-3-yl)-1-phenylpiperidine

Uniqueness

2-(Furan-3-yl)-1-methylpiperidine is unique due to the specific positioning of the furan ring and the methyl group on the piperidine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(furan-3-yl)-1-methylpiperidine

InChI

InChI=1S/C10H15NO/c1-11-6-3-2-4-10(11)9-5-7-12-8-9/h5,7-8,10H,2-4,6H2,1H3

InChI Key

KADSEXWRKRGPKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=COC=C2

Origin of Product

United States

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